molecular formula C18H16N4OS B2550431 N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide CAS No. 2034474-33-2

N-([2,4'-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide

Cat. No.: B2550431
CAS No.: 2034474-33-2
M. Wt: 336.41
InChI Key: BXVJDHYTFBFJBZ-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide is a complex organic compound that features a bipyridine moiety linked to a nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Formation of the Bipyridine Moiety: The bipyridine structure can be synthesized through a coupling reaction of pyridine derivatives.

    Attachment of the Nicotinamide Group: The nicotinamide group is introduced via a nucleophilic substitution reaction.

    Methylthio Substitution: The methylthio group is added through a thiolation reaction, often using methylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bipyridine or nicotinamide moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce various reduced forms of the bipyridine or nicotinamide groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a component in chemical sensors.

Mechanism of Action

The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bipyridine moiety may coordinate with metal ions, while the nicotinamide group can interact with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds such as nicotinamide adenine dinucleotide (NAD) and its analogs.

    Bipyridine Ligands: Compounds like 2,2’-bipyridine and its derivatives.

Uniqueness

N-([2,4’-bipyridin]-3-ylmethyl)-2-(methylthio)nicotinamide is unique due to its combined bipyridine and nicotinamide structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-24-18-15(5-3-9-21-18)17(23)22-12-14-4-2-8-20-16(14)13-6-10-19-11-7-13/h2-11H,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVJDHYTFBFJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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